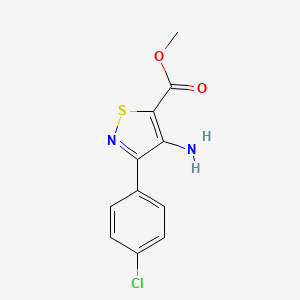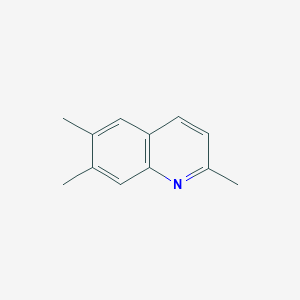
2,6,7-Trimethylquinoline
説明
2,6,7-Trimethylquinoline is a heterocyclic compound with the empirical formula C12H13N . It is a solid substance and is used as a building block in heterocyclic chemistry .
Molecular Structure Analysis
The molecular weight of 2,6,7-Trimethylquinoline is 171.24 g/mol . The SMILES string representation isCc1ccc2cc(C)c(C)cc2n1 . The InChI representation is 1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3 . Physical And Chemical Properties Analysis
2,6,7-Trimethylquinoline is a solid substance . It has a molecular weight of 171.24 g/mol . The compound is non-polar with a topological polar surface area of 12.9 Ų .科学的研究の応用
Antioxidant Applications
2,6,7-Trimethylquinoline and its derivatives, like ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), are primarily recognized for their potent antioxidant properties. These compounds are used in animal feed to protect against lipid peroxidation, which is critical for maintaining the quality and safety of the feed. Ethoxyquin, for instance, is not permitted in food for human consumption except in certain spices, but it can migrate into animal products like farmed fish, poultry, and eggs, leading to human exposure. Despite some safety concerns, it has been generally regarded as safe when used at permitted concentrations (Blaszczyk, Skolimowski, & Augustyniak, 2013).
Chemical Properties and Reactions
Studies have explored the chemical behavior of these compounds, such as their free radical formation. For example, electron spin resonance (ESR) studies on ethoxyquin showed that it partly exists in a free radical form, which is influenced by factors like UV light (Skaare & Henriksen, 1975). Additionally, research has been conducted on the synthesis of 1,2-dihydro-2,2,4-trimethylquinoline derivatives and their interactions in various chemical reactions, indicating their potential for diverse chemical applications (Fotie et al., 2012).
Biological and Pharmacological Research
Research has also been conducted on the biological effects of these compounds. For example, ethoxyquin has been studied for its DNA-damaging effects in human lymphocytes, which could have implications for its safety and use (Blaszczyk, 2006). There's also interest in the pharmacological potential of these compounds. For instance, the antitrypanosomal activity of 1,2-dihydroquinolin-6-ols and their derivatives was studied, showing potential for the development of new trypanocides. These compounds displayed significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis, suggesting their potential as therapeutic agents (Fotie et al., 2010).
Food Safety and Preservation
In the context of food safety, the use of these compounds as antioxidants in fish meal and animal feed has been extensively reviewed. Their role in protecting polyunsaturated fatty acids from oxidation is critical for preventing spontaneous combustion in fish meal storage. Studies have compared the efficacy of various analogues of ethoxyquin in this context, highlighting their importance in the food industry (Koning, 2002).
Fluorimetric Properties
The fluorimetric properties of these compounds have also been studied, revealing their potential for use in analytical chemistry. For instance, the fluorescence emission of 1,2-dihydro-2,2,4-trimethylquinoline has been characterized, showing its usefulness in determining the concentration of this compound in polymers and rubber samples (Moldovan et al., 2006).
Safety And Hazards
特性
IUPAC Name |
2,6,7-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRWJFACJFPXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522111 | |
| Record name | 2,6,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,7-Trimethylquinoline | |
CAS RN |
72681-37-9 | |
| Record name | 2,6,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72681-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



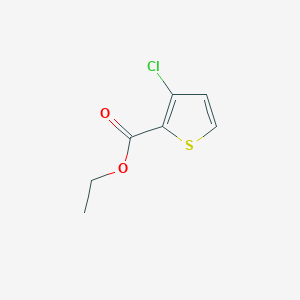
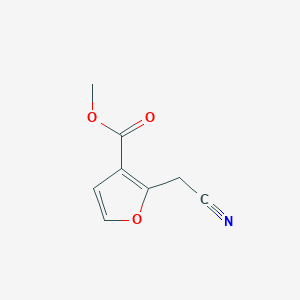
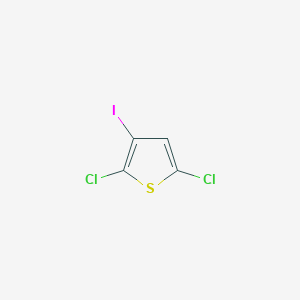
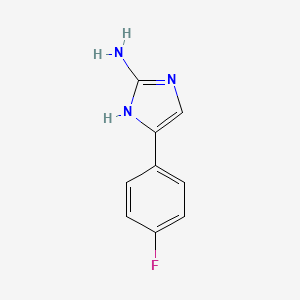
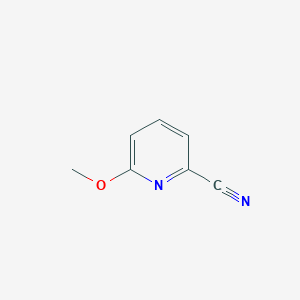
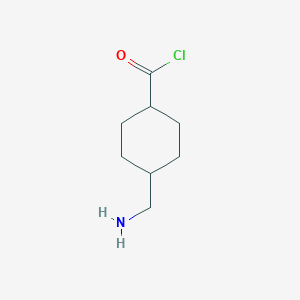
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
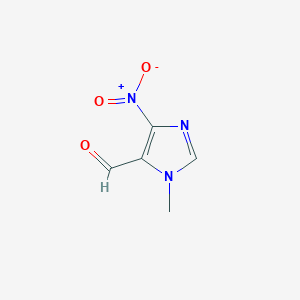
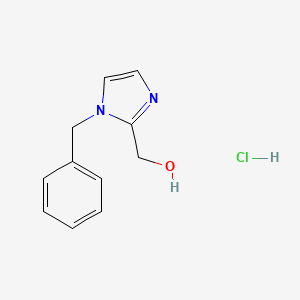
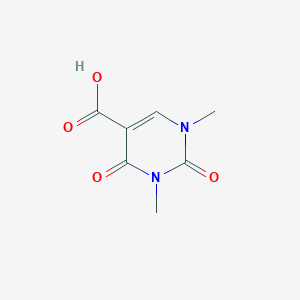


![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
